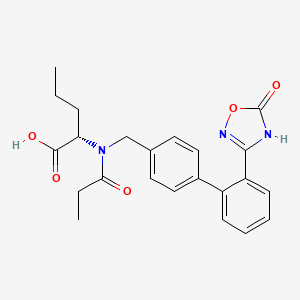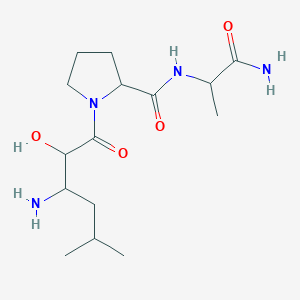![molecular formula C20H25N3O B10771021 [3H]lysergic acid diethylamide](/img/structure/B10771021.png)
[3H]lysergic acid diethylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3H]Lysergic acid diethylamide is a radiolabeled form of lysergic acid diethylamide, a potent hallucinogenic compound. Lysergic acid diethylamide is derived from lysergic acid, which is a naturally occurring alkaloid found in the ergot fungus Claviceps purpurea. The radiolabeling with tritium ([3H]) allows for the tracking and study of the compound in various biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lysergic acid diethylamide begins with lysergic acid, which can be obtained from the ergot fungus. The lysergic acid is then converted to lysergic acid diethylamide through a series of chemical reactions. The key steps include:
Formation of Lysergic Acid Amide: Lysergic acid is reacted with diethylamine to form lysergic acid amide.
Cyclization: The lysergic acid amide undergoes cyclization to form lysergic acid diethylamide.
Industrial Production Methods
Industrial production of lysergic acid diethylamide involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process typically includes:
Fermentation: Cultivation of Claviceps purpurea to produce lysergic acid.
Extraction and Purification: Extraction of lysergic acid from the fungal biomass followed by purification.
Chemical Synthesis: Conversion of purified lysergic acid to lysergic acid diethylamide using diethylamine.
Analyse Chemischer Reaktionen
Types of Reactions
Lysergic acid diethylamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups on the lysergic acid diethylamide molecule.
Substitution: Substitution reactions can introduce different functional groups into the lysergic acid diethylamide structure.
Common Reagents and Conditions
Oxidizing Agents: Peroxidases such as horseradish peroxidase and myeloperoxidase can oxidize lysergic acid diethylamide.
Reducing Agents: Various reducing agents can be used to modify the structure of lysergic acid diethylamide.
Solvents: Common solvents include ethanol and distilled water.
Major Products Formed
2-Oxo-3-Hydroxy-Lysergic Acid Diethylamide: Formed through oxidation.
N-Desmethyl-Lysergic Acid Diethylamide: Another oxidation product.
Wissenschaftliche Forschungsanwendungen
Lysergic acid diethylamide and its radiolabeled form [3H]lysergic acid diethylamide have numerous scientific research applications:
Neuroscience: Used to study the binding and activity of serotonin receptors in the brain.
Pharmacology: Investigated for its effects on mood, perception, and cognition.
Psychiatry: Explored for potential therapeutic applications in treating anxiety, depression, and other psychiatric disorders.
Biochemistry: Utilized in studies of receptor-ligand interactions and signal transduction pathways.
Wirkmechanismus
Lysergic acid diethylamide exerts its effects primarily through interaction with serotonin receptors, particularly the 5-HT2A receptor . The binding of lysergic acid diethylamide to these receptors leads to altered neurotransmission and changes in brain connectivity. This results in the characteristic hallucinogenic effects, including altered perception, mood, and cognition .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Psilocybin: Another hallucinogenic compound found in certain mushrooms.
Mescaline: A naturally occurring hallucinogen found in the peyote cactus.
Dimethyltryptamine (DMT): A powerful hallucinogen found in various plants and animals.
Uniqueness
Lysergic acid diethylamide is unique due to its high potency and the specific receptor interactions it engages in. Unlike psilocybin and mescaline, lysergic acid diethylamide has a more complex structure and a broader range of effects on the central nervous system .
Eigenschaften
Molekularformel |
C20H25N3O |
|---|---|
Molekulargewicht |
329.5 g/mol |
IUPAC-Name |
(6aR,9R)-N,N-diethyl-7-(tritritiomethyl)-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C20H25N3O/c1-4-23(5-2)20(24)14-9-16-15-7-6-8-17-19(15)13(11-21-17)10-18(16)22(3)12-14/h6-9,11,14,18,21H,4-5,10,12H2,1-3H3/t14-,18-/m1/s1/i3T3 |
InChI-Schlüssel |
VAYOSLLFUXYJDT-QZGBZKRISA-N |
Isomerische SMILES |
[3H]C([3H])([3H])N1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)N(CC)CC |
Kanonische SMILES |
CCN(CC)C(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[2-(4-{5-[(1-ethyl-1H-pyrazol-3-yl)amino]-1H-[1,2,3]triazolo[4,5-d]pyrimidin-1-yl}phenyl)propan-2-yl]oxy}ethan-1-ol](/img/structure/B10770939.png)
![3-[3-(2-aminoethyl)-1H-indol-1-yl]-4-(5-chloro-1H-indol-3-yl)-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B10770943.png)
![Methyl 9-(4-bromo-2-fluoroanilino)-[1,3]thiazolo[5,4-f]quinazoline-2-carboximidate](/img/structure/B10770953.png)
![3-[2-[[2-[(3-amino-3-oxopropanoyl)amino]-3-(1H-indol-3-yl)propanoyl]-methylamino]hexanoylamino]-4-[[1-[1-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]amino]pentylamino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B10770956.png)
![(2S)-1-[(2R,3S)-3-amino-2-hydroxy-5-methylhexanoyl]-N-[(2S)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B10770957.png)
![N-cyclopropyl-3-fluoro-4-methyl-5-[3-(1-methylcyclopropyl)-[1,2,4]triazolo[4,3-a]pyridin-7-yl]benzamide](/img/structure/B10770959.png)

![8-[(4-fluorophenyl)sulfonylamino]-4-(3-pyridin-3-ylpropyl)octanoic Acid](/img/structure/B10770973.png)

![[(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-6-(2-pyridin-2-ylethylcarbamoyloxy)-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] acetate](/img/structure/B10770986.png)
![1-[1-(2,3,3a,4,5,6-hexahydro-1H-phenalen-1-yl)piperidin-4-yl]-3H-indol-2-one](/img/structure/B10770995.png)
![6-[(2,4-Diaminophenyl)diazenyl]-3-[[4-[(2,4-diaminophenyl)diazenyl]-3-sulfophenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonic acid](/img/structure/B10770996.png)

